molecular formula C9H15ClN2S B13630624 1-[(4-Methyl-1,3-thiazol-2-yl)methyl]cyclobutan-1-aminehydrochloride

1-[(4-Methyl-1,3-thiazol-2-yl)methyl]cyclobutan-1-aminehydrochloride

Cat. No.: B13630624
M. Wt: 218.75 g/mol
InChI Key: KMEAPXZFKARYSP-UHFFFAOYSA-N
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Description

1-[(4-Methyl-1,3-thiazol-2-yl)methyl]cyclobutan-1-aminehydrochloride is a compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-Methyl-1,3-thiazol-2-yl)methyl]cyclobutan-1-aminehydrochloride typically involves the reaction of 4-methyl-1,3-thiazole with cyclobutanamine under specific conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent, followed by purification steps to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as refluxing, distillation, and crystallization to isolate and purify the compound .

Chemical Reactions Analysis

Types of Reactions

1-[(4-Methyl-1,3-thiazol-2-yl)methyl]cyclobutan-1-aminehydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .

Scientific Research Applications

1-[(4-Methyl-1,3-thiazol-2-yl)methyl]cyclobutan-1-aminehydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antiviral activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-[(4-Methyl-1,3-thiazol-2-yl)methyl]cyclobutan-1-aminehydrochloride involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit microbial growth by interfering with essential metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(4-Methyl-1,3-thiazol-2-yl)methyl]cyclobutan-1-aminehydrochloride is unique due to its specific combination of a thiazole ring and a cyclobutanamine moiety. This unique structure may confer distinct biological activities and chemical reactivity compared to other thiazole derivatives .

Properties

Molecular Formula

C9H15ClN2S

Molecular Weight

218.75 g/mol

IUPAC Name

1-[(4-methyl-1,3-thiazol-2-yl)methyl]cyclobutan-1-amine;hydrochloride

InChI

InChI=1S/C9H14N2S.ClH/c1-7-6-12-8(11-7)5-9(10)3-2-4-9;/h6H,2-5,10H2,1H3;1H

InChI Key

KMEAPXZFKARYSP-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=N1)CC2(CCC2)N.Cl

Origin of Product

United States

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